molecular formula C13H13NO B3041842 3-Methoxy-5-phenylaniline CAS No. 383870-84-6

3-Methoxy-5-phenylaniline

Cat. No. B3041842
M. Wt: 199.25 g/mol
InChI Key: JJRDMRVZWWBTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(-c2ccccc2)cc([N+](=O)[O-])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][CH2:19][OH:20].[CH3:1][O:2][c:3]1[cH:4][c:5](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:6][c:7]([N+:9]([O-:10])=[O:11])[cH:8]1>>[CH3:1][O:2][c:3]1[cH:4][c:5](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:6][c:7]([NH2:9])[cH:8]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
COc1cc(-c2ccccc2)cc([N+](=O)[O-])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cc(-c2ccccc2)cc([N+](=O)[O-])c1

Outcomes

Product
Name
Type
product
Smiles
COc1cc(N)cc(-c2ccccc2)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.